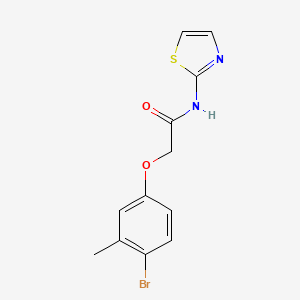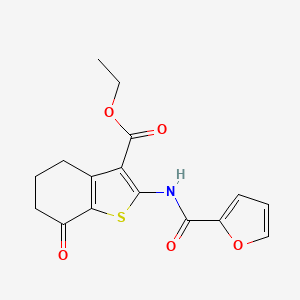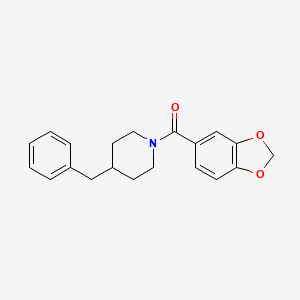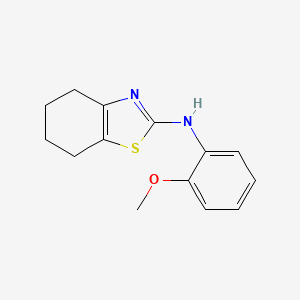![molecular formula C18H22N4O2 B5553098 4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of compounds characterized by the presence of pyrazole and piperazinone moieties. Compounds within this class are known for their diverse chemical reactivity and potential biological activities, making them a focal point of synthetic organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of compounds closely related to "4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone" typically involves multicomponent reactions, cyclocondensations, or stepwise assembly of the core structure followed by modifications. For example, the synthesis of piperazine derivatives can be achieved through a cyclo condensation involving diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, using sulfated zirconia as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Structural investigations, including X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations, provide insights into the geometry, electronic structure, and intermolecular interactions of similar compounds. These analyses reveal details such as conformational preferences, bond lengths, angles, and potential reactive sites (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and piperazine frameworks participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements. Their reactivity is influenced by the substituents on the pyrazole and piperazine rings, which can be tailored to achieve desired chemical transformations and biological activities (Mekky & Sanad, 2020).
Aplicaciones Científicas De Investigación
Novel Bacterial Biofilm and MurB Inhibitors
A study by Mekky, A. E. M., & Sanad, S. (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, a derivative showed excellent inhibitory activities against the MurB enzyme, highlighting its potential in combating bacterial biofilm formation and antibiotic resistance (Mekky & Sanad, 2020).
Antimicrobial Activities of Triazole Derivatives
Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010) synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities. The study underscores the relevance of incorporating piperazine and related heterocycles into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2010).
Antibacterial and Antifungal Activity of Pyrazoline and Pyrazole Derivatives
Research by Hassan, S. Y. (2013) on the synthesis of new pyrazoline and pyrazole derivatives revealed their promising antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).
Carbazole Derivatives with Antibacterial, Antifungal, and Anticancer Activities
A study by Sharma, D., Kumar, N., & Pathak, D. (2014) synthesized novel carbazole derivatives linked with piperazine and evaluated their antibacterial, antifungal, and anticancer activities. This research highlights the multifaceted biological activities of such compounds, opening pathways for the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-15-13(3)17(20-19-15)18(24)21-9-10-22(16(23)11-21)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUEUMGWWMQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)